molecular formula C22H22ClN5O4S B11278169 N-(3-Chloro-4-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

N-(3-Chloro-4-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide

Cat. No.: B11278169
M. Wt: 488.0 g/mol
InChI Key: UZCZOJHQSRQXRR-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure, combining elements from various chemical classes.
  • Its systematic name reflects its substituents: a chloro group at the 3-position of a phenyl ring, a methoxy group at the 4-position, and a butanamide moiety attached to a 1,2,4-triazine ring via a thiol (sulfanyl) linkage.
  • While its common name may not be widely recognized, it likely has specific applications in research and industry.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One possible route includes the following

      Reaction Conditions: Specific conditions depend on the chosen synthetic pathway, but typical reactions involve organic solvents, catalysts, and controlled temperatures.

      Industrial Production: Information on large-scale industrial production methods is limited due to the compound’s complexity and specialized applications.

  • Chemical Reactions Analysis

      Reactivity: This compound likely undergoes various reactions, including

      Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example

      Major Products: These reactions yield derivatives with modified functional groups, potentially impacting biological activity or solubility.

  • Scientific Research Applications

      Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids).

      Medicine: Assess its pharmacological properties, such as anticancer or antimicrobial effects.

      Industry: Evaluate its use in materials science (e.g., polymers, coatings) or as a chemical intermediate.

  • Mechanism of Action

      Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.

      Pathways: Explore signaling pathways influenced by its interactions.

    • Unfortunately, specific details on its mechanism of action are scarce, emphasizing the need for further research.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinctive features (e.g., the triazine-sulfanyl linkage) compared to related compounds.

      Similar Compounds: While I don’t have a direct list, you can explore related structures like other triazines, phenylbutanamides, or sulfanyl-containing molecules.

    Remember that this compound’s detailed study requires access to specialized literature and databases Researchers continue to investigate its properties and applications

    Properties

    Molecular Formula

    C22H22ClN5O4S

    Molecular Weight

    488.0 g/mol

    IUPAC Name

    2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)butanamide

    InChI

    InChI=1S/C22H22ClN5O4S/c1-4-18(20(30)25-13-9-10-17(32-3)15(23)11-13)33-22-26-21(31)19(27-28-22)14-7-5-6-8-16(14)24-12(2)29/h5-11,18H,4H2,1-3H3,(H,24,29)(H,25,30)(H,26,28,31)

    InChI Key

    UZCZOJHQSRQXRR-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

    Origin of Product

    United States

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